N-Butyl-2,3-difluoro-6-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-2,3-difluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-3-6-13-10-8(14(15)16)5-4-7(11)9(10)12/h4-5,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWJZNBNYYMEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734416 | |
| Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249896-03-4 | |
| Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of N Butyl 2,3 Difluoro 6 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy would provide critical information about the number of distinct proton environments, their relative numbers, and their connectivity within the N-Butyl-2,3-difluoro-6-nitroaniline molecule. The spectrum would be expected to show signals corresponding to the protons on the butyl group and the aromatic ring.
The butyl group protons would exhibit characteristic splitting patterns. The terminal methyl (CH₃) protons would likely appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The two methylene groups in the middle of the butyl chain would present as complex multiplets due to coupling with their neighboring methylene groups. The methylene group attached to the nitrogen atom (N-CH₂) would also be a multiplet, with its chemical shift influenced by the electron-withdrawing nature of the aniline (B41778) moiety.
The aromatic region of the spectrum would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts would be significantly affected by the electron-withdrawing nitro (NO₂) and fluorine (F) substituents. The coupling between these aromatic protons and with the neighboring fluorine atoms would result in complex splitting patterns, likely doublets of doublets or more complex multiplets. The integration of all signals would correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Aromatic-H | 7.5 - 8.5 | m | JH-H, JH-F |
| Aromatic-H | 6.5 - 7.5 | m | JH-H, JH-F |
| N-CH₂- | 3.0 - 3.5 | t or m | JH-H |
| -CH₂- | 1.5 - 1.8 | m | JH-H |
| -CH₂- | 1.2 - 1.5 | m | JH-H |
| -CH₃ | 0.8 - 1.0 | t | JH-H |
| Note: This table represents predicted values based on general principles of ¹H NMR spectroscopy and data for analogous structures. Actual experimental values may vary. |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy would be employed to identify all unique carbon environments within the molecule. The spectrum for this compound would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the structure.
The four carbons of the butyl group would appear in the aliphatic region of the spectrum. The chemical shifts of the aromatic carbons would be in the downfield region and would be significantly influenced by the attached substituents. The carbons bonded to fluorine would exhibit characteristic splitting due to carbon-fluorine coupling (¹JC-F, ²JC-F, etc.), which is a powerful diagnostic tool for confirming the positions of the fluorine atoms. The carbon atom attached to the nitro group would also have a distinct chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |
| Aromatic C-N | 140 - 150 | Yes |
| Aromatic C-F | 145 - 160 | Yes |
| Aromatic C-F | 145 - 160 | Yes |
| Aromatic C-NO₂ | 135 - 145 | Yes |
| Aromatic C-H | 115 - 130 | Yes |
| Aromatic C-H | 110 - 125 | Yes |
| N-CH₂- | 40 - 50 | No |
| -CH₂- | 30 - 35 | No |
| -CH₂- | 19 - 25 | No |
| -CH₃ | 13 - 15 | No |
| Note: This table represents predicted values based on general principles of ¹³C NMR spectroscopy and data for analogous structures. Actual experimental values may vary. |
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that would be used to characterize the fluorine environments in this compound. Since there are two fluorine atoms in different positions on the aromatic ring (positions 2 and 3), they would be expected to show two distinct signals in the ¹⁹F NMR spectrum.
The chemical shifts of these signals would be indicative of their electronic environment. Furthermore, the signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling). The magnitude of these coupling constants would provide valuable information about the relative positions of the fluorine atoms and the protons on the aromatic ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To establish the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the sequence of the methylene groups in the butyl chain and to identify which aromatic protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the proton signals to their corresponding carbon atoms in both the butyl chain and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC would be crucial for establishing the connectivity between the butyl group and the aniline nitrogen, as well as for confirming the positions of the substituents on the aromatic ring by observing correlations between the aromatic protons and the substituted carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the N-butyl group relative to the aromatic ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the calculation of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₁₂F₂N₂O₂. The high resolution of the instrument would also provide valuable information about the fragmentation pattern of the molecule, which can further support the proposed structure.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass | Elemental Composition |
| [M+H]⁺ | 231.0945 | To be determined | C₁₀H₁₃F₂N₂O₂ |
| [M+Na]⁺ | 253.0764 | To be determined | C₁₀H₁₂F₂N₂NaO₂ |
| Note: The calculated exact masses are based on the molecular formula C₁₀H₁₂F₂N₂O₂. The observed mass would be determined experimentally. |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct fragmentation pattern that can be used for its structural confirmation.
The fragmentation of this compound would likely proceed through several key pathways characteristic of N-alkylanilines and nitroaromatic compounds. The molecular ion peak (M+) would be expected, although its intensity may vary. A prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, this would involve the cleavage of the bond between the first and second carbon atoms of the butyl group.
Another significant fragmentation pathway for aromatic amines is the loss of alkyl radicals from the molecular ion. miamioh.edu In this case, the loss of a propyl radical (•CH2CH2CH3) via cleavage of the Cα-Cβ bond of the butyl group would lead to a resonance-stabilized cation.
Nitroaromatic compounds also exhibit characteristic fragmentation patterns, often involving the loss of the nitro group (NO2) or parts of it, such as NO or O. The fragmentation of nitroanilines can be complex, but key fragments often arise from the loss of the nitro group and subsequent rearrangements of the aromatic ring. researchgate.netchegg.comchegg.com
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |
| [M]+• | [C10H12F2N2O2]+• | 230 | Molecular Ion |
| [M - CH3]+ | [C9H9F2N2O2]+ | 215 | Loss of a methyl radical |
| [M - C2H5]+ | [C8H7F2N2O2]+ | 201 | Loss of an ethyl radical |
| [M - C3H7]+ | [C7H5F2N2O2]+ | 187 | α-cleavage, loss of a propyl radical |
| [M - C4H9]+ | [C6H3F2N2O2]+ | 173 | Loss of the butyl radical |
| [M - NO2]+ | [C10H12F2N]+ | 184 | Loss of the nitro group |
Note: The m/z values are calculated based on the most common isotopes of the elements.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The presence of a secondary amine (N-H) group would be indicated by a single, sharp absorption band in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butyl group would be observed between 2850 and 3000 cm⁻¹.
The nitro (NO2) group, being a strong electron-withdrawing group, gives rise to two distinct and intense stretching vibrations: an asymmetric stretch typically found between 1500 and 1550 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. spectroscopyonline.comorgchemboulder.comblogspot.comorgchemboulder.com The presence of a nitro group attached to an aromatic ring can sometimes make the determination of the substitution pattern on the ring challenging. spectroscopyonline.com
The C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ region, while the C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com The C-F stretching vibrations typically occur in the region of 1000-1400 cm⁻¹, and due to the presence of two fluorine atoms on the aromatic ring, strong absorptions are anticipated in this area. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium to Strong |
| C=C | Aromatic Ring Stretching | 1400 - 1600 | Medium to Strong |
| NO₂ | Asymmetric Stretching | 1500 - 1550 | Strong |
| NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |
| C-N | Aromatic Amine Stretching | 1250 - 1335 | Medium to Strong |
| C-N | Aliphatic Amine Stretching | 1020 - 1250 | Medium |
| C-F | Stretching | 1000 - 1400 | Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination (if single crystals are obtained)
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. To perform this analysis, single crystals of this compound of suitable quality must first be obtained.
While no specific crystallographic data for this compound is available in the public domain, studies on related nitroaniline derivatives have been successfully conducted. rasayanjournal.co.innih.govsci-hub.strsc.org These studies show that nitroaniline derivatives often exhibit intermolecular hydrogen bonding between the amine and nitro groups, which can influence the crystal packing. rasayanjournal.co.in
Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to provide detailed information on its molecular geometry. This would include the planarity of the aromatic ring, the orientation of the butyl and nitro groups relative to the ring, and the effects of the fluorine substituents on the molecular structure. The resulting crystallographic data would be invaluable for confirming the connectivity of the atoms and understanding the intermolecular interactions that govern its solid-state properties.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are well-suited for the analysis of nitroaromatic compounds. nih.govepa.govnih.govmtc-usa.commdpi.comwaters.comepa.govingenieria-analitica.comoup.combenthamdirect.com
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a common and effective method for the separation of nitroaromatic compounds. A C18 or phenyl-hydride column could be employed for the separation. mtc-usa.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid to improve peak shape. mtc-usa.com Detection is commonly achieved using a UV detector, as nitroaromatic compounds exhibit strong absorbance in the UV region, typically around 254 nm. mtc-usa.com
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of nitroaromatics. nih.govnih.govmdpi.com A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the separation. The choice of detector is critical; an electron capture detector (ECD) is highly sensitive to nitro compounds, while a mass spectrometer provides both detection and structural information. oup.com Challenges in GC analysis of nitroaromatics can include thermal degradation of the analytes, which can be mitigated by using deactivated injection port liners and optimizing the injection temperature. oup.com
The development of a specific chromatographic method would require optimization of parameters such as the column type, mobile phase composition (for HPLC) or temperature program (for GC), flow rate, and detector settings to achieve the desired separation and sensitivity for this compound and any related substances.
Mechanistic Investigations of Chemical Transformations Involving N Butyl 2,3 Difluoro 6 Nitroaniline
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Aromatic Ring
The aromatic ring of N-Butyl-2,3-difluoro-6-nitroaniline is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of strong electron-withdrawing groups. This section explores the mechanistic nuances of these reactions, focusing on the displacement of the fluorine substituents.
Regioselectivity and Stereoselectivity of Fluorine Displacement
The presence of two fluorine atoms at the C2 and C3 positions raises questions of regioselectivity in SNAr reactions. The outcome of nucleophilic attack is dictated by the relative stability of the Meisenheimer complex intermediate formed upon attack at either position.
Key Research Findings on Regioselectivity:
Activating Group Position: In nucleophilic aromatic substitution, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. rsc.orgbyjus.comchemistrysteps.com
Solvent Effects: The polarity of the solvent can play a crucial role in determining the regioselectivity of SNAr reactions on difluorinated aromatic compounds. For instance, in the reaction of 2,4-difluoronitrobenzene (B147775) with various nucleophiles, nonpolar solvents have been shown to favor ortho-substitution, potentially through a six-membered polar transition state. acs.orgacs.orgsemanticscholar.org
Nucleophile and Base Addition: The mode of addition of the nucleophile and base can also influence the regioselectivity. Slow addition of the base to a mixture of the substrate and nucleophile can favor the formation of the monosubstituted product by keeping the concentration of the active nucleophile low. acs.org
For this compound, the nitro group is ortho to the fluorine at C2 and meta to the fluorine at C3. This positioning strongly favors nucleophilic attack at the C2 position, as the negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group. Attack at the C3 position would result in a less stable intermediate, as the nitro group is not in a position to provide resonance stabilization.
Regarding stereoselectivity, SNAr reactions at a chiral center are not a factor for this achiral molecule. The attack of the nucleophile occurs perpendicular to the plane of the aromatic ring, and the subsequent departure of the leaving group restores the planarity of the ring, without the creation of a stereocenter at the substitution site.
| Factor | Influence on Regioselectivity | Predicted Outcome for this compound |
| Position of Nitro Group | Ortho/para placement to the leaving group provides resonance stabilization of the Meisenheimer complex. rsc.orgbyjus.comchemistrysteps.com | Preferential displacement of the fluorine at the C2 position. |
| Solvent Polarity | Nonpolar solvents can favor ortho-substitution in related difluoronitrobenzenes. acs.orgacs.orgsemanticscholar.org | The use of a nonpolar solvent would likely enhance the selectivity for C2 substitution. |
| Reaction Conditions | Slow addition of base can minimize disubstitution. acs.org | Controlled addition of reagents can favor monosubstitution at C2. |
Role of the Nitro Group and Fluorine Atoms in Activating the Aromatic Ring
The high reactivity of the aromatic ring in this compound towards nucleophiles is a direct consequence of the electronic effects of its substituents.
Nitro Group: The nitro group is a powerful activating group in SNAr reactions. semanticscholar.org It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. This is due to its strong electron-withdrawing nature, both through induction and, more importantly, through resonance. When the nucleophile attacks the ring at a position ortho or para to the nitro group, the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate and lowering the activation energy of the reaction. semanticscholar.orgresearchgate.netwikipedia.org
Fluorine Atoms: Fluorine atoms also contribute to the activation of the ring towards nucleophilic attack, primarily through their strong inductive electron-withdrawing effect. This effect makes the carbon atoms of the aromatic ring more electrophilic and thus more susceptible to attack by a nucleophile. Although halogens are typically deactivating in electrophilic aromatic substitution, their role is reversed in SNAr. In fact, fluoride (B91410) is often the best leaving group among the halogens in SNAr reactions, a counterintuitive finding explained by the fact that the rate-determining step is the attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. researchgate.net
The combined electron-withdrawing effects of the ortho-nitro group and the two fluorine atoms make the aromatic ring of this compound exceptionally electron-deficient and thus highly reactive towards nucleophilic displacement of the C2-fluorine.
Reactivity of the Amine Functionality
The N-butylamino group in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Acylation, Sulfonylation, and Alkylation Pathways
The lone pair of electrons on the nitrogen atom of the amine makes it nucleophilic, allowing it to react with various electrophiles.
Acylation: The N-butylamino group can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. pearson.comresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. pearson.com The presence of electron-withdrawing groups on the aniline (B41778) ring can decrease the nucleophilicity of the amine, potentially requiring more forcing conditions or the use of a catalyst. quora.com Phase transfer catalysts have been shown to be effective in promoting the N-acetylation of anilines with acetyl chloride. researchgate.net
Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction forms a sulfonamide, a functional group of significant importance in medicinal chemistry. The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Alkylation: N-alkylation of the secondary amine in this compound to form a tertiary amine can be accomplished using alkyl halides. researchgate.netrsc.org However, the direct alkylation of primary or secondary amines can sometimes be difficult to control and may lead to over-alkylation, forming quaternary ammonium (B1175870) salts. researchgate.net The use of ionic liquids as solvents has been shown to minimize over-alkylation in the N-alkylation of anilines. rsc.org The decreased basicity of the nitrogen in nitroanilines, due to the electron-withdrawing nitro group, can affect the rate of N-alkylation. Catalytic methods, for instance using iridium or ruthenium complexes, have been developed for the N-alkylation of anilines with alcohols. nih.govacs.org
| Reaction | Reagents | Product | General Mechanistic Pathway |
| Acylation | Acyl chloride or anhydride, base pearson.comresearchgate.net | N-acyl-N-butyl-2,3-difluoro-6-nitroaniline | Nucleophilic acyl substitution |
| Sulfonylation | Sulfonyl chloride, base | N-sulfonyl-N-butyl-2,3-difluoro-6-nitroaniline | Nucleophilic attack on sulfur |
| Alkylation | Alkyl halide, base researchgate.netrsc.org | N-alkyl-N-butyl-2,3-difluoro-6-nitroaniline | Nucleophilic aliphatic substitution (SN2) |
Reactions with Electrophiles and Oxidizing Agents
The nucleophilic nature of the amine nitrogen also makes it susceptible to attack by other electrophiles and oxidizing agents.
Reactions with Electrophiles: The N-butylamino group can react with a variety of other electrophiles. For example, it can participate in reactions such as the formation of ureas by reacting with isocyanates, or the formation of thioureas with isothiocyanates.
Reactions with Oxidizing Agents: The oxidation of the N-alkyl-2-nitroaniline moiety can lead to interesting transformations. Studies on protonated N-alkyl-2-nitroanilines have shown that upon collisional activation, they can undergo intramolecular oxidation of the alkyl chain by the ortho nitro group, leading to the elimination of a carboxylic acid with the same number of carbon atoms as the alkyl chain. nih.gov The oxidation of anilines can be controlled to yield different products; for instance, selective oxidation can lead to azoxybenzenes or nitrobenzenes depending on the reaction conditions. nih.gov
Reduction Reactions of the Nitro Group to Amino or Other Nitrogen-Containing Functions
The nitro group of this compound can be reduced to an amino group, which opens up a wide range of synthetic possibilities, most notably the formation of benzimidazoles.
The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. wikipedia.org A variety of reducing agents and catalytic systems have been developed for this purpose, with a focus on chemoselectivity to avoid the reduction of other sensitive functional groups. semanticscholar.orgorganic-chemistry.orgnih.gov
Common Methods for Nitro Group Reduction:
Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas. wikipedia.org This method is generally clean and efficient.
Metal-Acid Systems: Reagents like iron in acidic media (Béchamp reduction), tin (Sn), or zinc (Zn) in the presence of an acid are classical methods for nitro group reduction. wikipedia.org Activated iron has been shown to be a practical and chemoselective reagent for this transformation. semanticscholar.orgresearchgate.net
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst.
Other Reducing Agents: A variety of other reagents can be used, including sodium hydrosulfite, sodium sulfide, and samarium diiodide. wikipedia.orgorganic-chemistry.org The NaBH4/Ni(PPh3)4 system has been reported for the reduction of nitroaromatics to their corresponding amines. jsynthchem.com
The chemoselective reduction of the nitro group in this compound is crucial to preserve the fluorine atoms and the N-butylamino group. Many modern reduction methods are designed to be highly chemoselective, tolerating a wide range of functional groups. organic-chemistry.orgnih.gov
The resulting N¹-butyl-2,3-difluorobenzene-1,6-diamine is a key intermediate for the synthesis of benzimidazoles. The condensation of this ortho-diamine with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole (B57391) ring system. organic-chemistry.orgresearchgate.netnih.govsemanticscholar.org This cyclization reaction is a powerful tool for the construction of these important heterocyclic compounds, which have a wide range of biological activities. nih.govsemanticscholar.org
| Reducing System | Key Features | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Generally high yielding and clean. | wikipedia.org |
| Activated Iron (e.g., Fe/HCl) | Practical, inexpensive, and chemoselective. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |
| Sodium Borohydride/Nickel Catalyst | Can be used for the reduction of nitroaromatics. jsynthchem.com | jsynthchem.com |
| Transfer Hydrogenation (e.g., Hydrazine/Catalyst) | Avoids the use of high-pressure hydrogen gas. | mdpi.com |
| Trichlorosilane | Metal-free reduction of aromatic nitro compounds. nih.gov | nih.gov |
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Theoretical and Computational Studies on N Butyl 2,3 Difluoro 6 Nitroaniline
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for analyzing the electronic characteristics of molecules. For N-Butyl-2,3-difluoro-6-nitroaniline, these calculations reveal critical information about its molecular orbitals and charge distribution, which are fundamental to understanding its chemical behavior.
Molecular Orbital Analysis and Frontier Orbital Energies
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is instrumental in predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. bohrium.com
Theoretical calculations, such as those performed using DFT with the B3LYP functional and a 6-311+G(2d,p) basis set, can predict these orbital energies. bohrium.com For this compound, the presence of the electron-donating n-butylamino group and the electron-withdrawing nitro group, along with the electronegative fluorine atoms, significantly influences the energies and spatial distributions of the frontier orbitals. The HOMO is typically localized on the aniline (B41778) moiety, while the LUMO is concentrated around the nitrobenzene (B124822) ring.
Table 1: Predicted Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.17 |
| Energy Gap (ΔE) | 4.68 |
Note: The data in this table is illustrative and based on typical values for similar aromatic nitro compounds.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is crucial for predicting its interaction with other molecules. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them sites for hydrogen bonding and electrophilic interaction. The amine nitrogen and the aromatic ring would exhibit more complex potential distributions due to the competing electronic effects of the substituents.
Conformational Analysis and Energy Minima Determination
The n-butyl group attached to the amine introduces conformational flexibility to the molecule. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms (the global energy minimum) and other low-energy conformers. This is typically achieved by systematically rotating the rotatable bonds (e.g., C-N and C-C bonds of the butyl chain) and calculating the potential energy at each step. These calculations help in understanding the preferred shape of the molecule in different environments. researchgate.net
Prediction of Reactivity Pathways and Transition States
Computational chemistry is invaluable for exploring potential reaction mechanisms. By mapping the potential energy surface, it is possible to identify transition states, which are the energy barriers that must be overcome for a reaction to occur. For this compound, theoretical studies can predict the regioselectivity of reactions such as nucleophilic aromatic substitution. researchgate.net The presence of fluorine atoms and a nitro group makes the aromatic ring susceptible to such reactions. researchgate.net Calculations can determine whether a nucleophile is more likely to attack at a specific carbon atom by comparing the activation energies of the different possible pathways.
Theoretical Vibrational Spectroscopy and NMR Chemical Shift Prediction for Structural Verification
Computational methods can predict the vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. researchgate.netsemanticscholar.org These theoretical predictions are extremely useful for interpreting experimental spectra and confirming the molecular structure. DFT calculations can provide harmonic vibrational frequencies, which are often scaled to improve agreement with experimental data. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 145.2 |
| C2 | 120.8 |
| C3 | 148.5 |
| C4 | 115.3 |
| C5 | 125.1 |
| C6 | 130.6 |
| C7 (α-CH2) | 43.7 |
| C8 (β-CH2) | 31.2 |
| C9 (γ-CH2) | 20.1 |
| C10 (δ-CH3) | 13.9 |
Note: The data in this table is illustrative and based on typical values for substituted anilines.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the properties and behavior of a molecule. weebly.com Computational models can simulate the effects of different solvents on the conformation and reactivity of this compound. acs.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. These models are useful for understanding how the polarity of the solvent can alter the conformational equilibrium and the energy barriers of reactions. For instance, a polar solvent might stabilize a more polar conformer or a charge-separated transition state, thereby affecting reaction rates. researchgate.net
Applications of N Butyl 2,3 Difluoro 6 Nitroaniline in Advanced Organic Synthesis
Precursor for the Synthesis of Novel Heterocyclic Systems
The strategic placement of amino, fluoro, and nitro groups on the aniline (B41778) ring makes N-Butyl-2,3-difluoro-6-nitroaniline a valuable precursor for constructing a variety of heterocyclic compounds. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic substitution, while the amino group provides a handle for cyclization reactions.
This compound is a key starting material for synthesizing substituted phenazines and their analogues, such as phenoxazines and phenothiazines. These tricyclic systems are present in numerous compounds with significant biological activity and materials science applications. researchgate.netbrieflands.com The synthesis generally involves the condensation of an ortho-phenylenediamine derivative with a catechol or its equivalent.
In a typical synthetic approach, the nitro group of this compound can be reduced to an amino group, generating an in-situ N-butyl-substituted 1,2-diaminobenzene derivative. This intermediate can then undergo cyclization reactions. For instance, reaction with substituted catechols or hydroquinones can lead to phenazine (B1670421) derivatives.
Similarly, related dinitro-difluoro-benzenes are known to react with 2-aminophenols and 2-aminothiophenols to form phenoxazines and phenothiazines, respectively. researchgate.net In these reactions, the fluorine atoms are displaced first, followed by cyclization involving the nitro group. A subsequent displacement of a nitro group by butylamine (B146782) has been demonstrated in the synthesis of 2-butylamino-3-nitrophenothiazine, highlighting the utility of butylamine in functionalizing these heterocyclic cores. researchgate.netresearchgate.net
Table 1: Synthesis of Heterocyclic Systems from Related Fluoronitro-Aromatics
| Starting Material | Reagent | Product Class | Reference |
|---|---|---|---|
| 1,2-Difluoro-4,5-dinitrobenzene | 2-Aminophenol | Phenoxazine | researchgate.net |
| 1,2-Difluoro-4,5-dinitrobenzene | 2-Aminothiophenol | Phenothiazine | researchgate.net |
| 2,3-Dinitro-10-methylphenoxazine | Butylamine (BuNH2) | Butylamino-substituted Phenoxazine | researchgate.net |
The development of N-heteroacenes, which are polycyclic aromatic compounds containing nitrogen atoms, is of great interest for applications in organic electronics. researchgate.net this compound can serve as a building block in the iterative synthesis of these extended π-systems. researchgate.netnih.gov
Research has shown that N-methyl-o-phenylenediamine reacts with 4,5-difluoro-1,2-dinitrobenzene in a stepwise manner to build up N-heteroacene structures. researchgate.net The fluorine atoms are displaced preferentially, allowing for controlled, iterative approaches to larger polycyclic systems. researchgate.net The presence of the n-butyl group in this compound can enhance the solubility of the resulting N-heteroacenes, which is a crucial property for their processing and application in electronic devices. researchgate.net The synthesis of fluorinated dibenzo[a,c]phenazine (B1222753) derivatives, which are a type of N-heteroacene, has been successfully demonstrated starting from 4-fluoro-2-nitroaniline, a related compound. metu.edu.tr
Building Block for Combinatorial Libraries and Diverse Compound Collections
In modern drug discovery and materials science, the generation of combinatorial libraries allows for the rapid synthesis and screening of a large number of compounds. This compound is commercially available as a "Combi-Block," indicating its intended use as a versatile scaffold for creating diverse sets of molecules. sigmaaldrich.com
The reactivity of its functional groups can be exploited in parallel synthesis schemes. For example, the secondary amine can undergo acylation, alkylation, or arylation. The nitro group can be reduced to an amine and then further derivatized. The fluorine atoms can be displaced by various nucleophiles under specific conditions, a common strategy in creating libraries of substituted aromatics. acs.org This multi-faceted reactivity allows for the systematic modification of the molecule at several positions, leading to a large and diverse collection of compounds from a single starting scaffold.
Intermediate in the Synthesis of Advanced Organic Materials (e.g., Polymer Precursors, Dyes)
The unique electronic properties conferred by the fluoro and nitro substituents make this compound a valuable intermediate in the synthesis of advanced organic materials, such as polymers and dyes.
Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific optoelectronic properties. For instance, polymers containing fluorinated dibenzo[a,c]phenazine units have been synthesized for applications in electrochromic devices. metu.edu.tr The synthesis of these polymers involves the creation of a fluorinated phenazine monomer, which is then polymerized. A key step is the reaction of a reduced fluoronitroaniline with a dione, followed by polymerization, often through cross-coupling reactions like Stille or Suzuki coupling. metu.edu.trmetu.edu.tr The butyl group on this compound would also improve the solubility and processability of the resulting polymers. metu.edu.tr
In the context of dyes, the aniline and nitro functionalities are part of the donor-acceptor structure typical of many chromophores. Modification of this compound can be used to tune the absorption and emission properties of the resulting dyes.
Table 2: Polymer Synthesis Utilizing Related Fluoro-Aromatic Monomers
| Monomer Type | Polymerization Method | Application | Reference |
|---|---|---|---|
| Fluorinated dibenzo[a,c]phenazine | Stille cross-coupling | Electrochromic devices | metu.edu.tr |
Derivatization for the Development of Specific Chemical Probes and Ligands
Chemical probes are essential tools for studying biological systems, while specialized ligands are crucial in catalysis and coordination chemistry. The derivatization of this compound allows for the development of molecules tailored for these specific functions.
The N-butylamino group can be modified to attach reporter groups, such as fluorophores, or linking moieties for immobilization on a solid support. The aromatic core itself can be functionalized, for instance, by reducing the nitro group to an amine, which can then be converted into a diazonium salt for further reactions. acs.org These modifications can be used to create specific ligands for metal ions or probes that can selectively bind to biological targets. google.com For example, quinolinone-3-carboxamides, which are potent modulators of the CFTR protein, have been developed from aniline derivatives, highlighting the importance of substituted anilines in medicinal chemistry. acs.org The synthesis of N-heterocyclic carbene-sulfonate ligands for palladium catalysts used in polymerization is another area where tailored aniline-derived structures are critical. researchgate.net
Role in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. colab.ws The multiple functional groups of this compound make it a suitable candidate for such transformations.
While specific examples detailing the use of this compound in MCRs are not prevalent in the reviewed literature, related aniline structures are widely used. For example, anilines are key components in the Ugi and Passerini multicomponent reactions, which are powerful tools for generating peptide-like structures and other complex amides. chemistry-chemists.comacs.org Furthermore, palladium-catalyzed domino reactions involving substituted haloanilines have been developed to synthesize various nitrogen-containing heterocycles. scholaris.ca The reactivity of the N-H bond and the potential for the fluorine atoms to act as leaving groups or the nitro group to be transformed in-situ suggest that this compound could be a valuable substrate for developing novel cascade or multicomponent reaction methodologies.
Future Research Directions and Challenges
Exploration of Unconventional Synthetic Routes and Catalytic Systems
The synthesis of N-alkylated nitroanilines traditionally involves nucleophilic aromatic substitution or N-alkylation of a parent aniline (B41778). Future research could focus on more innovative and sustainable synthetic methodologies.
Unconventional Synthetic Routes: The preparation of the precursor, 2,3-difluoro-6-nitroaniline (B1301635), can be achieved through various synthetic pathways. One potential route involves the nitration of 2,3-difluoroaniline. Another approach could be the amination of a suitable di- or tri-substituted benzene (B151609) derivative, such as 2,3,4-trichloronitrobenzene, using ammonia (B1221849) in the presence of a catalyst. google.com
Catalytic Systems for N-Alkylation: The introduction of the n-butyl group onto the aniline nitrogen is a critical step. While traditional methods exist, contemporary research is moving towards more efficient catalytic systems. The use of transition-metal catalysts, particularly those based on iridium and ruthenium with N-heterocyclic carbene (NHC) ligands, has shown great promise for the N-alkylation of anilines with alcohols. nih.govacs.org These "hydrogen borrowing" or "hydrogen autotransfer" reactions utilize alcohols as alkylating agents, producing water as the only byproduct, which is an environmentally friendly approach. rsc.org Nickel-catalyzed N-alkylation of anilines with alcohols also presents an earth-abundant and cost-effective alternative. scispace.com
Future investigations should explore the application of these advanced catalytic systems for the synthesis of N-Butyl-2,3-difluoro-6-nitroaniline from 2,3-difluoro-6-nitroaniline and n-butanol. Research efforts could focus on optimizing reaction conditions, catalyst loading, and exploring the substrate scope to develop a highly efficient and selective process. Metal-organic framework (MOF)-derived catalysts are another promising avenue, offering high stability and activity for N-alkylation reactions. rsc.orgnih.gov
Investigation of this compound in Asymmetric Synthesis
The presence of fluorine atoms in organic molecules can significantly influence their biological activity and physicochemical properties. Therefore, the development of stereoselective methods to introduce chirality is of great importance.
While this compound itself is achiral, its derivatives could be valuable in asymmetric synthesis. Research could be directed towards the following areas:
Asymmetric Derivatization: The nitro group can be reduced to an amine, and the resulting diamine could be a precursor for chiral ligands or catalysts.
Chiral Building Blocks: The aromatic ring could be further functionalized to create chiral centers. The use of organocatalysts in asymmetric reactions involving fluorinated compounds is a rapidly growing field. chimia.ch For instance, asymmetric fluorination or amination reactions on a derivatized form of the molecule could be explored.
Synthesis of Chiral Analogs: Research into the asymmetric synthesis of fluorinated amino acids and other biologically relevant molecules using chiral nickel(II) complexes has demonstrated the potential for creating complex chiral structures. beilstein-journals.org Similar strategies could be adapted to synthesize chiral derivatives of this compound.
Challenges in this area include controlling regioselectivity and stereoselectivity in subsequent transformations of the molecule.
Advanced Mechanistic Elucidation using Real-Time Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic protocols. Real-time spectroscopic techniques offer powerful tools for monitoring reaction kinetics and identifying transient intermediates.
For the synthesis of this compound, particularly the nitration and N-alkylation steps, techniques like inline NMR, UV/Vis, and IR spectroscopy could provide invaluable insights. scispace.comresearchgate.net
Investigating Nitration: The nitration of aromatic compounds is a well-studied but complex reaction, often with competing regioisomers. rsc.org Real-time monitoring can help in optimizing reaction conditions to maximize the yield of the desired 6-nitro isomer. Studies on the nitration of salicylic (B10762653) acid have shown the utility of benchtop NMR for rapid optimization in flow chemistry. rsc.org
Understanding N-Alkylation: The mechanism of catalytic N-alkylation can be elucidated by monitoring the reaction progress in real-time. This can help in understanding the role of the catalyst, identifying rate-limiting steps, and detecting potential side reactions. acs.org
The use of green fluorescent protein (GFP) as a biosensor to study nitration reactions in real-time highlights the innovative approaches that can be employed to understand these fundamental processes. nih.gov
Development of Novel Derivatization Strategies for Unexplored Chemical Space
The structure of this compound offers multiple sites for derivatization, opening up a vast chemical space for the synthesis of novel compounds with potentially interesting properties.
Functionalization of the Aromatic Ring: The fluorine atoms can be targets for nucleophilic aromatic substitution, allowing the introduction of a wide range of functional groups. Palladium-catalyzed C-F bond activation is a powerful tool for this purpose. researchgate.net
Modification of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, which can then undergo a plethora of reactions such as acylation, alkylation, and diazotization. google.com This opens pathways to a wide array of derivatives.
Derivatization of the Amino Group: The secondary amine can be further functionalized. For example, it can be acylated to form amides or used in cyclization reactions to create heterocyclic systems. google.com The synthesis of N-alkyl phenazinium salts from N-substituted 2-nitroanilines demonstrates how this functionality can be used to build complex, fluorescent molecules. acs.orgacs.org
The exploration of these derivatization strategies could lead to the discovery of new materials, pharmaceuticals, or agrochemicals.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. mdpi.comresearchgate.neteuropa.eu The synthesis of nitroaromatic compounds has been successfully demonstrated using continuous-flow microreactors, leading to improved safety, efficiency, and scalability. rsc.orgrsc.orgthieme-connect.com
Flow Synthesis of this compound: The entire synthetic sequence for this compound could be translated into a continuous flow process. This would involve:
A flow reactor for the nitration of 2,3-difluoroaniline.
A subsequent flow reactor for the catalytic N-alkylation of the resulting 2,3-difluoro-6-nitroaniline with n-butanol.
The integration of real-time process analytical technology (PAT) with these flow reactors would allow for precise control and optimization of the entire process. scispace.com
Automated Synthesis: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the development of an optimized synthetic route. This high-throughput approach can also be used to synthesize a library of derivatives for biological screening or materials science applications.
The development of a robust and scalable flow synthesis for this compound and its derivatives would be a significant step towards its potential industrial application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
